molecular formula C30H44O6S B601965 Fulvestrant Impurity 4 CAS No. 1621885-82-2

Fulvestrant Impurity 4

Katalognummer: B601965
CAS-Nummer: 1621885-82-2
Molekulargewicht: 532.75
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Fulvestrant Impurity 4 plays a significant role in the development and validation of pharmaceutical products containing fulvestrant. Its characterization is essential for:

  • Quality Control : The presence of impurities can affect the safety and efficacy of drug formulations. Regulatory agencies require comprehensive testing for impurities during drug development to ensure compliance with safety standards .
  • Method Validation : Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities like this compound in drug formulations. The development of stability-indicating methods that can differentiate between fulvestrant and its degradation products is critical for ensuring product integrity .

Stability Studies

Stability studies are vital for determining how impurities affect the shelf-life and storage conditions of pharmaceutical products. Research indicates that this compound can serve as a marker in stability studies to evaluate:

  • Degradation Pathways : Understanding how fulvestrant degrades under various stress conditions (e.g., thermal, humidity) can inform formulation strategies to enhance stability .
  • Impact on Efficacy : Studies have shown that impurities may alter the pharmacological properties of fulvestrant, thereby influencing its therapeutic effectiveness. Monitoring these impurities helps in assessing any potential changes in drug activity over time .

Safety Assessments

The characterization of this compound is also important for safety assessments:

  • Toxicological Studies : The presence and concentration of impurities can impact the toxicological profile of a drug. Comprehensive toxicological evaluations are necessary to ascertain that impurities do not pose additional risks to patients .
  • Regulatory Compliance : Pharmaceutical companies must adhere to stringent regulations concerning impurity levels in drug products. This compound must be monitored to ensure that it remains within acceptable limits as defined by regulatory guidelines .

Case Studies and Research Findings

Several studies have highlighted the importance of monitoring this compound:

  • A study demonstrated a novel Ultra-Performance Liquid Chromatography (UPLC) method capable of resolving fulvestrant from its degradation products, including this compound, within a short analysis time. This method was validated for precision and robustness, indicating its utility in routine quality control .
  • Another clinical study emphasized that fulvestrant's efficacy was unaffected by the presence of certain impurities, suggesting that while monitoring is essential, not all impurities significantly impact therapeutic outcomes .

Biologische Aktivität

Fulvestrant, a selective estrogen receptor degrader (SERD), is primarily utilized in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its efficacy is attributed to its ability to bind to estrogen receptors (ER), leading to receptor degradation and subsequent inhibition of estrogen-mediated cellular proliferation. This article focuses on the biological activity of Fulvestrant Impurity 4, exploring its mechanisms, effects, and relevant case studies.

Fulvestrant functions by binding to the estrogen receptor with high affinity, which results in several critical actions:

  • Receptor Degradation : Fulvestrant promotes the degradation of the estrogen receptor, leading to decreased levels of ER in cancer cells. This process is dose-dependent, with higher doses resulting in greater ER downregulation .
  • Inhibition of Proliferation : By blocking ER activity, fulvestrant reduces the proliferation of estrogen-dependent tumors. This is evidenced by significant reductions in Ki67 expression, a marker for cell proliferation .
  • No Agonist Activity : Unlike other anti-estrogens such as tamoxifen, fulvestrant does not exhibit partial agonist activity, which minimizes risks associated with tumor progression .

Comparative Binding Affinity

Fulvestrant's relative binding affinity (RBA) to the estrogen receptor is approximately 0.89 when compared to estradiol (RBA = 1), indicating a strong antagonistic effect. In contrast, tamoxifen has an RBA of only 0.025 .

Pharmacokinetics

Fulvestrant demonstrates low oral bioavailability but good absorption via intramuscular administration. It is highly protein-bound (approximately 99%) and undergoes extensive metabolism primarily through cytochrome P450 enzymes . The compound exhibits a volume of distribution ranging from 3 to 5 L/kg .

Efficacy in Clinical Trials

Several clinical trials have assessed fulvestrant's effectiveness:

  • CONFIRM Study : This phase III trial compared fulvestrant at doses of 250 mg and 500 mg. Results indicated that the higher dose significantly improved time to progression (TTP) compared to the lower dose (hazard ratio = 0.80; P = 0.006) .
  • NEWEST Study : In this study, patients receiving fulvestrant 500 mg showed a substantial reduction in Ki67 levels at Week 4 compared to those on lower doses, confirming the dose-dependent nature of its biological activity .

Summary of Key Findings from Clinical Data

StudyDoseER H-score Reduction (%)PgR H-score Reduction (%)Ki67 Reduction (%)
CONFIRM500 mg-41 (P = 0.0001)-34 (P = 0.0001)-75 (P = 0.0001)
NEWEST500 mg-39 (P = 0.0001)-45 (P = 0.0001)-81 (P = 0.0001)

These findings highlight fulvestrant's robust anti-tumor activity and its potential as a standard treatment option for advanced breast cancer.

Compassionate Use Program Insights

A Compassionate Use Program (CUP) reported positive outcomes for patients with advanced breast cancer progressing after prior therapies. Five case reports indicated that fulvestrant was effective even in patients with visceral metastases and HER2-positive disease, supporting its role as a valuable treatment option .

Eigenschaften

CAS-Nummer

1621885-82-2

Molekularformel

C30H44O6S

Molekulargewicht

532.75

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.